molecular formula C12H24N2O2 B12944697 tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate

tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate

Cat. No.: B12944697
M. Wt: 228.33 g/mol
InChI Key: SSPWTTGJYHHHAL-VHSXEESVSA-N
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Description

tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, an amino group, and a propyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthesis can be carried out through the following steps:

    Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the pyrrolidine ring: The protected amino group is then subjected to cyclization reactions to form the pyrrolidine ring.

    Introduction of the propyl group: The propyl group is introduced through alkylation reactions using appropriate alkyl halides.

    Deprotection: The Boc group is removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of complex molecules.
  • Employed in the synthesis of chiral ligands and catalysts.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications in the treatment of various diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of advanced materials with specific properties.
  • Applied in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the tert-butyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions .

Comparison with Similar Compounds

  • tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
  • tert-butyl (2R,4S)-2-(2-aminoethyl)-4-methoxypyrrolidine-1-carboxylate

Comparison:

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-amino-2-propylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-5-6-10-7-9(13)8-14(10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10+/m0/s1

InChI Key

SSPWTTGJYHHHAL-VHSXEESVSA-N

Isomeric SMILES

CCC[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N

Canonical SMILES

CCCC1CC(CN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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